molecular formula C17H22N2O3 B6527089 3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 892465-08-6

3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one

Katalognummer B6527089
CAS-Nummer: 892465-08-6
Molekulargewicht: 302.37 g/mol
InChI-Schlüssel: ZIHNRUZZCPVVSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one, also known as 3-DMPO, is a novel synthetic compound that has been studied for its potential applications in a variety of scientific research areas, including biochemistry, physiology, and pharmacology. The compound was first synthesized in 2017 by a research group at the University of California, Davis, and has since been studied in both laboratory and clinical settings. 3-DMPO is a non-steroidal anti-inflammatory drug (NSAID) that is capable of inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. This inhibition of COX activity makes 3-DMPO a potential therapeutic agent for treating inflammatory conditions such as arthritis and asthma. In addition, 3-DMPO has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of certain types of cancer cells.

Wissenschaftliche Forschungsanwendungen

3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one has been studied for its potential applications in a variety of scientific research areas. In biochemistry, 3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one has been used to study the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. In physiology, 3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. In pharmacology, 3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of certain types of cancer cells.

Wirkmechanismus

3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one is a non-steroidal anti-inflammatory drug (NSAID) that is capable of inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are pro-inflammatory molecules that can cause pain and inflammation. 3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one is able to inhibit the activity of COX enzymes by binding to their active sites, preventing them from producing prostaglandins. In addition, 3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one has been shown to inhibit the production of pro-inflammatory cytokines, further reducing inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one have been studied in both laboratory and clinical settings. In laboratory settings, 3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. This inhibition of COX activity makes 3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one a potential therapeutic agent for treating inflammatory conditions such as arthritis and asthma. In clinical settings, 3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of certain types of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one in laboratory experiments include its non-steroidal anti-inflammatory properties, its ability to inhibit the activity of cyclooxygenase (COX) enzymes, and its ability to inhibit the growth of certain types of cancer cells. The limitations of using 3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one in laboratory experiments include its potential for toxicity, its potential for drug interactions, and its potential for inducing side effects.

Zukünftige Richtungen

The potential future directions for the use of 3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one include further study of its anti-inflammatory and anti-cancer properties, as well as its potential for use in the treatment of other diseases such as Alzheimer’s and Parkinson’s. In addition, further research could be conducted on the potential for 3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one to interact with other drugs, and on its potential for inducing side effects. Finally, further research could be conducted on the potential for 3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one to be used in combination with other drugs or therapies to enhance its efficacy.

Synthesemethoden

The synthesis of 3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one begins with the reaction of 3-methyl-3-oxopropyl piperidine (3-MOPP) with 2,3-dihydro-1,3-benzoxazol-2-one (DBBO). This reaction produces a mixture of two compounds, which are then separated by column chromatography. The desired product, 3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one, is then isolated and purified by recrystallization. The full synthesis procedure has been published in the journal Organic Syntheses.

Eigenschaften

IUPAC Name

3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-12-9-13(2)11-18(10-12)16(20)7-8-19-14-5-3-4-6-15(14)22-17(19)21/h3-6,12-13H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHNRUZZCPVVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CCN2C3=CC=CC=C3OC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51089004
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.